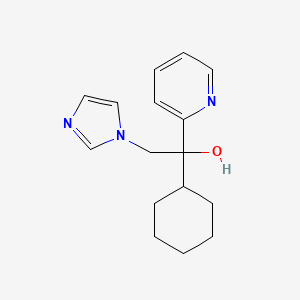
1-cyclohexyl-2-(1H-imidazol-1-yl)-1-(2-pyridinyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-2-(1H-imidazol-1-yl)-1-(2-pyridinyl)ethanol is a synthetic organic compound that features a cyclohexyl group, an imidazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-2-(1H-imidazol-1-yl)-1-(2-pyridinyl)ethanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: Starting from simple precursors like glyoxal and ammonia.
Attachment of the cyclohexyl group: Through a Friedel-Crafts alkylation reaction.
Formation of the pyridine ring: Using a Hantzsch pyridine synthesis.
Coupling reactions: To link the imidazole and pyridine rings to the cyclohexyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-2-(1H-imidazol-1-yl)-1-(2-pyridinyl)ethanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for treating various diseases.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-2-(1H-imidazol-1-yl)-1-(2-pyridinyl)ethanol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-2-(1H-imidazol-1-yl)-1-(2-pyridinyl)ethanone: Similar structure but with a ketone group.
1-cyclohexyl-2-(1H-imidazol-1-yl)-1-(2-pyridinyl)ethane: Similar structure but without the hydroxyl group.
Uniqueness
1-cyclohexyl-2-(1H-imidazol-1-yl)-1-(2-pyridinyl)ethanol is unique due to the presence of both the imidazole and pyridine rings, which can confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H21N3O |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
1-cyclohexyl-2-imidazol-1-yl-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C16H21N3O/c20-16(12-19-11-10-17-13-19,14-6-2-1-3-7-14)15-8-4-5-9-18-15/h4-5,8-11,13-14,20H,1-3,6-7,12H2 |
InChI Key |
MNZVCHOVMJMPNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CN2C=CN=C2)(C3=CC=CC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















